molecular formula C17H20O5 B3061065 6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester CAS No. 38835-17-5

6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester

Cat. No. B3061065
CAS RN: 38835-17-5
M. Wt: 304.34 g/mol
InChI Key: NQGWSPZQESAHBV-UHFFFAOYSA-N
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Description

6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester is more commonly known as naproxen . It is a non-steroidal anti-inflammatory agent and non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) . Naproxen has been shown to decrease the production of thromboxane B2 .


Molecular Structure Analysis

The molecular structure of naproxen was determined by X-Ray diffraction technique . Naproxen crystallized in P2 1 with two molecules in the unit cell of dimensions a =7.855, b =5.783, c =13.347Å and β=93.9° .


Chemical Reactions Analysis

Naproxen is a competitive and non-selective COX inhibitor . It has Ki values of 21 and 19 μM for ovine COX-1 and -2, respectively . Naproxen is also a metabolite of nebumetome .


Physical And Chemical Properties Analysis

Naproxen has a molecular weight of 230.26 . It has a linear formula of CH3OC10H6CH (CH3)CO2H . The melting point of naproxen is between 152-154 °C .

Scientific Research Applications

Synthesis and Chemical Properties

6-Methoxy-alpha-methyl-2-naphthaleneacetic acid, commonly known as naproxen, and its derivatives have been the focus of various studies due to their remarkable chemical properties and potential applications in pharmaceuticals and materials science. The synthesis and characterisation of these compounds, including their esters, have provided insight into their structural features, spectroscopic properties, and potential as ligands in metal complexes. For instance, the study on metal complexes with naphthalene-based acetic acids as ligands highlighted the structural features and biological activities of these compounds, suggesting their relevance in developing new materials with specific biological functions (Lazou, Perontsis, & Psomas, 2023).

Biological Activities and Applications

The biological activities of naproxen and its ester derivatives, such as the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), have been extensively studied. These activities underline the therapeutic potential of naproxen in treating inflammation and pain. One study demonstrated the isolation of naproxen from natural sources and its inhibitory effect on COX enzymes, providing a basis for its anti-inflammatory properties and potential applications in drug development (Abad et al., 2000). Another research effort focused on the molecular basis for cyclooxygenase inhibition by naproxen, offering detailed insights into its interaction with COX enzymes and its selectivity, which could inform the design of safer and more effective anti-inflammatory drugs (Duggan et al., 2010).

Environmental and Ecotoxicological Studies

The environmental fate and potential ecotoxicological impacts of naproxen and its derivatives have also been a subject of study. Research on the UV-visible photodegradation of naproxen in water has elucidated the formation of photoproducts, their structural characterization, and the assessment of potential toxicity. Such studies are crucial for understanding the environmental behavior of pharmaceutical compounds and their degradation products, which can inform water treatment processes and environmental risk assessments (Cazzaniga, Varga, Nicol, & Bouchonnet, 2020).

Safety and Hazards

When handling naproxen, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid dust formation . Do not get in eyes, on skin, or on clothing . Avoid ingestion and inhalation .

Future Directions

Naproxen can be used as a chiral ligand in the synthesis of organotin (IV) carboxylate metal complexes . This suggests potential future directions in the field of organometallic chemistry.

Biochemical Analysis

Biochemical Properties

6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester is known to be a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor . It interacts with these enzymes, which are responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin . The nature of these interactions is competitive and non-selective .

Cellular Effects

The effects of this compound on cells are largely due to its interactions with COX-1 and COX-2. By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and other downstream effects. The precise molecular mechanisms remain to be fully elucidated.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to interact with COX-1 and COX-2 enzymes , but the full range of enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are areas for future investigation.

properties

IUPAC Name

2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-11(17(20)22-10-15(19)9-18)12-3-4-14-8-16(21-2)6-5-13(14)7-12/h3-8,11,15,18-19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGWSPZQESAHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959623
Record name 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38835-17-5
Record name 2,3-Dihydroxyethyl naproxenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038835175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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